2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
This compound belongs to a class of synthetic compounds known for their potential in modifying immune response and showing promising antitumor and antiallergic activities. The specific interactions at the molecular level, including the modulation of immune cells and potential in disrupting tubulin polymerization, highlight its significance in scientific research.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves complex organic synthesis techniques, including the use of protecting groups and nucleophilic substitution reactions. For instance, the synthesis of similar compounds has demonstrated the effectiveness of sulfonamide groups in enhancing the biological activity of pharmaceutical agents through meticulous synthetic pathways (Spjut et al., 2010).
Molecular Structure Analysis
Quantum chemical insights into related compounds reveal the significance of molecular structure in determining the biological activity and interaction with biological targets. The analysis often includes density functional theory (DFT) calculations to understand the electronic structure, natural bond orbital (NBO) analysis, and vibrational spectroscopy studies, providing a deep understanding of the molecular interactions at play (Mary et al., 2020).
Chemical Reactions and Properties
Compounds within this class participate in a variety of chemical reactions, showcasing their versatility in chemical synthesis and pharmaceutical applications. Their reactivity includes the formation of hydrogen-bonded interactions, which is crucial for their biological activity and interaction with biological macromolecules. The chemical properties are tailored through specific substitutions on the molecular scaffold to enhance desired biological effects (Owa et al., 2002).
Scientific Research Applications
Synthetic Chemistry Applications
A study by Spjut et al. (2010) highlighted the design, synthesis, and evaluation of the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protecting hydroxyl groups. The Fsec group demonstrates stability under acidic conditions and is cleaved under mild basic conditions, showcasing its potential utility in the synthesis of complex molecules, including those related to 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide (Spjut, Qian, & Elofsson, 2010).
Pharmacological Applications
Research by Wang et al. (2004) explored the immunomodulating effects of a novel synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), demonstrating its potential in augmenting the immune response to tumors. This compound was found to enhance the response of lymphocytes and macrophages, leading to an increase in tumor cell destruction, highlighting its potential therapeutic applications in cancer immunotherapy (Wang, Ruszala-Mallon, Wallace, Citarella, Lin, & Durr, 2004).
Analytical Chemistry
Dowling et al. (2017) investigated the thermal degradation of modafinil and its analogs, including the relevance of sulfonamide structures in analytical chemistry. This study underscores the importance of understanding the stability and degradation pathways of sulfonamide compounds, which can inform the development of analytical methods for such compounds (Dowling, Kavanagh, Talbot, O'Brien, Hessman, McLaughlin, Twamley, & Brandt, 2017).
Antimicrobial Research
Ghorab et al. (2015) focused on the synthesis of novel sulfonamide derivatives for their cytotoxic activity against cancer cell lines, demonstrating the broader pharmacological applications of sulfonamide compounds, including antimicrobial and anticancer properties (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Safety And Hazards
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O3S/c24-17-9-11-18(12-10-17)26-23(28)14-27-13-22(19-6-2-4-8-21(19)27)31(29,30)15-16-5-1-3-7-20(16)25/h1-13H,14-15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKHETGLTUNZMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide |
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